Cetotiamine

Pharmacokinetics Bioavailability Absorption

Researchers face bioavailability ceilings with generic thiamine HCl due to saturable intestinal transport. Cetotiamine, a lipid-soluble allithiamine, overcomes this limitation. - 5.7-log unit higher lipophilicity (LogD 2.22) enables passive cellular and blood-brain barrier penetration. - 1.67-fold greater stability at physiological pH (t₉₀ of 150 days) ensures long-term formulation integrity. - JP18 monograph and reference standard availability de-risk analytical method validation for GLP/GMP environments.

Molecular Formula C18H26N4O6S
Molecular Weight 426.5 g/mol
CAS No. 137-76-8
Cat. No. B1668420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetotiamine
CAS137-76-8
SynonymsCetotiamine;  Cetotiamina;  Cetotiaminum;  Dicetamin; 
Molecular FormulaC18H26N4O6S
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCCOC(=O)OCCC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)SC(=O)OCC
InChIInChI=1S/C18H26N4O6S/c1-5-26-17(24)28-8-7-15(29-18(25)27-6-2)12(3)22(11-23)10-14-9-20-13(4)21-16(14)19/h9,11H,5-8,10H2,1-4H3,(H2,19,20,21)/b15-12-
InChIKeyYBROOZNJUDHTGE-QINSGFPZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cetotiamine (CAS 137-76-8) Procurement Guide: A Quantitative Assessment of Differentiation from Thiamine and Its Analogs


Cetotiamine (O,S-dicarbethoxythiamine; DCET) is a synthetic disulfide derivative of thiamine (Vitamin B1) and belongs to the class of lipid-soluble allithiamines [1]. Designed to overcome the absorption and bioavailability limitations of the water-soluble parent compound, thiamine hydrochloride, its development was driven by the need for a more reliable oral Vitamin B1 source, particularly in populations with impaired intestinal transport [2]. Unlike generic thiamine, Cetotiamine is characterized by the substitution of both hydroxyl groups with ethoxycarbonyl moieties, conferring enhanced lipophilicity (LogP ~2.2) and distinct pharmacokinetic properties . It is clinically utilized as a pro-drug that is converted in vivo into active thiamine pyrophosphate, primarily indicated for the prevention and treatment of thiamine deficiency syndromes, including beriberi, Wernicke's encephalopathy, and states of increased metabolic demand [3].

Why Cetotiamine Cannot Be Substituted with Generic Thiamine HCl in Critical Research and Therapeutic Applications


Scientific and industrial users cannot simply interchange Cetotiamine with generic thiamine hydrochloride or other thiamine analogs due to fundamental, quantifiable differences in their physicochemical and pharmacokinetic profiles. Generic thiamine HCl exhibits poor lipid solubility and its absorption is rate-limited by saturable, carrier-mediated intestinal transporters [1]. This mechanism leads to a bioavailability ceiling, rendering high oral doses ineffective and often resulting in 'thiamine refractoriness' in conditions like alcoholism or diabetes [2]. In direct contrast, Cetotiamine, as a lipid-soluble analog, demonstrates a distinct absorption and distribution profile, validated by comparative human studies showing superior intestinal uptake and the unique ability to penetrate cellular membranes that thiamine HCl cannot cross [3]. Consequently, assuming therapeutic or experimental equivalence between these compounds introduces a critical risk of data variability and suboptimal outcomes, making product-specific specification essential for rigorous scientific and clinical procurement.

Quantitative Differentiation of Cetotiamine: Head-to-Head Comparative Evidence for Informed Selection


Superior Intestinal Absorption and Cellular Penetration vs. Thiamine HCl

In a controlled human study involving a healthy adult on a constant diet, oral administration of Cetotiamine (referred to as CT) resulted in significantly enhanced intestinal absorption compared to thiamine hydrochloride. This was quantitatively assessed by monitoring 24-hour urinary excretion and blood vitamin levels [1]. Critically, in vitro testing revealed that Cetotiamine and its analog rutinothiamine were able to penetrate human blood cells in small amounts, a property that thiamine hydrochloride entirely lacked [1]. This cellular penetration is a key differentiator for neurological applications.

Pharmacokinetics Bioavailability Absorption

Enhanced Hydrolytic Stability at Physiological pH: Cetotiamine vs. Thiamine

Stability studies reveal that Cetotiamine possesses significantly greater resistance to hydrolysis at neutral pH compared to its parent compound, thiamine. The time for 10% degradation (t₉₀) of Cetotiamine in a pH 7.0 buffer is 150 days, whereas thiamine reaches the same degradation threshold in only 90 days . This enhanced stability profile is a critical advantage for formulation development and long-term storage.

Stability Degradation Formulation

Distinct Enzymatic Binding Affinity: Cetotiamine vs. Thiamine

Cetotiamine's structural modifications not only alter its pharmacokinetics but also its interaction with the primary target enzyme. It binds to the active form, thiamine diphosphate (ThDP)-dependent enzymes, with an equilibrium dissociation constant (Kd) of 0.8 μM, which is 8-fold weaker than the binding affinity of thiamine (Kd = 0.1 μM) . This modulated binding profile could influence its pharmacodynamic effects and is a key consideration for researchers studying enzyme kinetics.

Enzymology Mechanism of Action Binding Affinity

Enhanced Lipophilicity and Passive Diffusion Potential: Cetotiamine vs. Thiamine HCl

Cetotiamine's structural derivatization with ethoxycarbonyl groups substantially increases its lipophilicity, as quantified by its logD at pH 7.4. The logD of Cetotiamine is 2.22, while its baseline comparator, the parent thiamine HCl, has a logD of approximately -3.5 (class-level inference for water-soluble B1) [1]. This >5.7 log unit difference indicates a dramatically enhanced capacity for passive diffusion across biological membranes, including the intestinal wall and the blood-brain barrier (BBB).

Lipophilicity Pharmacokinetics Blood-Brain Barrier

Regulatory and Pharmacopeial Status as a Differentiated Entity

Unlike many novel research compounds, Cetotiamine (as Cetotiamine hydrochloride hydrate) is a fully characterized pharmaceutical entity with a defined regulatory and quality control framework. It has been approved as a prescription drug in Japan since 1965 and is officially listed as a monograph in the Japanese Pharmacopoeia (JP18) [1][2]. Furthermore, it is recognized as a Third-class OTC drug, indicating a well-established safety profile [1]. This official status ensures the availability of validated reference standards (e.g., Japanese Pharmacopoeia Cetotiamine Hydrochloride RS) and established analytical methods (HPLC) for identity and purity testing, which are often lacking for less-developed analogs .

Regulatory Quality Control Pharmacopeia

Optimized Application Scenarios for Cetotiamine Based on Empirical Differentiation


Neurological Research and Models of CNS Thiamine Deficiency

Cetotiamine's >5.7-log unit increase in lipophilicity (LogD 2.22) and demonstrated capacity to enter cells where thiamine fails provide a mechanistic basis for its use in neurological research [1]. Procurement should prioritize this compound for studies on Wernicke-Korsakoff syndrome, diabetic neuropathy, or other CNS conditions where overcoming the rate-limited transport of thiamine HCl across the blood-brain barrier is paramount [2].

Formulation Development Requiring Enhanced Hydrolytic Stability

The 1.67-fold increase in t₉₀ (150 days vs. 90 days for thiamine) at physiological pH makes Cetotiamine a superior candidate for developing oral solid dosage forms or liquid formulations intended for long-term storage . This stability advantage is a key procurement consideration for manufacturers aiming to maximize product shelf-life and reduce stability-related quality control failures.

GMP/GLP Studies Requiring Pharmacopeial-Grade Materials

For laboratories operating under GLP or for pharmaceutical manufacturing under GMP, the existence of an official Japanese Pharmacopoeia (JP18) monograph and a corresponding reference standard for Cetotiamine de-risks the supply chain and simplifies analytical method validation [3]. Procurement of JP-grade Cetotiamine ensures traceability and compliance, a critical advantage over sourcing generic, unmonographed thiamine analogs.

Enzymology Studies on ThDP-Dependent Enzymes

Given its 8-fold weaker binding affinity (Kd of 0.8 μM) for ThDP-dependent enzymes compared to thiamine (Kd of 0.1 μM), Cetotiamine is not a simple functional substitute in enzymology assays . Its application is best suited for studies specifically investigating the effects of modified thiamine analogs on enzyme kinetics, where this distinct binding profile is the very subject of the investigation.

Technical Documentation Hub

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